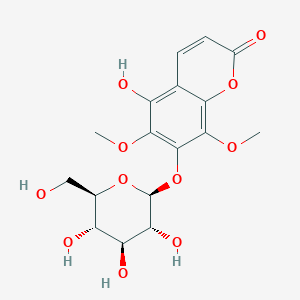

5-Hydroxyisofraxidin 7-beta-D-Glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20O11 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

5-hydroxy-6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C17H20O11/c1-24-14-9(20)6-3-4-8(19)27-13(6)15(25-2)16(14)28-17-12(23)11(22)10(21)7(5-18)26-17/h3-4,7,10-12,17-18,20-23H,5H2,1-2H3/t7-,10-,11+,12-,17+/m1/s1 |

InChI Key |

KDWWYRPEBULRGU-KIZWGXMFSA-N |

Isomeric SMILES |

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Isolation Methodologies

Identification of Botanical Sources Enriched in 5-Hydroxyisofraxidin (B1155892) 7-beta-D-Glucoside

While direct evidence specifically identifying 5-Hydroxyisofraxidin 7-beta-D-Glucoside in all potential botanical sources remains an area of ongoing research, the presence of its aglycone, isofraxidin (B1672238), and other related coumarin (B35378) glycosides in certain plant families provides a strong basis for targeted investigation.

Araliaceae Family: A primary focus for sourcing this compound is the Araliaceae family, particularly the species Eleutherococcus senticosus, also known by its synonym Acanthopanax senticosus. Commonly referred to as Siberian Ginseng, this medicinal plant is well-documented to contain a variety of bioactive compounds, including coumarins. Research has confirmed the presence of isofraxidin, the aglycone of this compound, in the roots and stems of E. senticosus. mdpi.comresearchgate.net The biosynthesis of coumarins in plants often involves glycosylation, a process that enhances their stability and solubility. frontiersin.org Therefore, the confirmed presence of isofraxidin strongly suggests the potential for the existence of its glycosylated forms, including this compound, within this species.

Asteraceae Family: The Asteraceae family, one of the largest families of flowering plants, is another promising source. The genus Crepis, commonly known as hawksbeard, is known to produce a variety of secondary metabolites, including coumarins and their glycosides. nih.gov While comprehensive phytochemical analysis of every Crepis species is not yet complete, the documented presence of coumarin glycosides like cichoriin (B190797) in this genus makes species such as Crepis hokkaidoensis a candidate for further investigation into the natural occurrence of this compound. nih.gov

The following table summarizes the key botanical sources for research focus:

| Family | Species | Common Name | Relevant Compounds Detected |

| Araliaceae | Eleutherococcus senticosus (Acanthopanax senticosus) | Siberian Ginseng | Isofraxidin mdpi.comresearchgate.net |

| Asteraceae | Crepis hokkaidoensis | - | General coumarin glycosides (e.g., cichoriin) in the genus nih.gov |

The concentration of secondary metabolites in plants, including coumarin glycosides, is significantly influenced by geographical and ecological factors. frontiersin.org Studies on Eleutherococcus senticosus have demonstrated that environmental variables can alter the accumulation of its bioactive constituents, including isofraxidin. mdpi.comresearchgate.net

Key influencing factors include:

Climate: Temperature and relative humidity have been shown to correlate with the concentration of isofraxidin in E. senticosus. mdpi.com For instance, some studies have indicated that specific temperature ranges may lead to a higher accumulation of phenolic compounds. mdpi.com

Geography: The geographical distribution of E. senticosus across regions like Northeast China has been linked to variations in the content of its secondary metabolites. mdpi.comresearchgate.net Factors such as longitude and elevation can play a role in this variability. mdpi.com

Abiotic Stress: Environmental stressors such as drought, nutrient availability, and light conditions are known to trigger changes in the biosynthesis and accumulation of coumarins in plants as a defense mechanism. frontiersin.orgnih.gov

These findings suggest that the optimal sourcing of plant material for the isolation of this compound would require careful consideration of the geographical origin and the specific environmental conditions under which the plants were grown.

Advanced Strategies for Isolation and Purification

The isolation and purification of polar compounds like coumarin glycosides from complex plant extracts necessitate the use of advanced chromatographic techniques.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the high-resolution separation and purification of specific compounds from a mixture. For a polar compound such as this compound, reversed-phase HPLC is a commonly employed method.

A typical preparative HPLC protocol for a coumarin glycoside would involve the following:

Stationary Phase: A C18 column is a frequent choice for the separation of moderately polar to nonpolar compounds. The particle size and dimensions of the column are selected based on the required loading capacity and resolution.

Mobile Phase: A gradient elution using a mixture of water (often acidified with a small amount of acetic or formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used. The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the sequential elution of compounds with increasing hydrophobicity. For instance, a mobile phase system of methanol-0.5% acetic acid in water has been successfully used for the preparative isolation of other coumarin glycosides. google.com

Detection: A UV detector is commonly used, with the detection wavelength set to the maximum absorbance of the coumarin chromophore (often around 254 nm or 325 nm).

The following table provides a hypothetical example of a preparative HPLC method for the isolation of a coumarin glycoside:

| Parameter | Condition |

| Column | Preparative C18 (e.g., 250 x 20 mm, 5 µm) |

| Mobile Phase A | 0.5% Acetic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 25% B to 75% B over 40 minutes |

| Flow Rate | 6 mL/min |

| Detection | UV at 254 nm |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and allowing for high sample recovery. High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of this technique for the separation of natural products.

The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. The ideal solvent system should provide an appropriate partition coefficient (K) for the target compound, typically between 0.5 and 2. For polar glycosides, biphasic solvent systems composed of a mixture of non-polar and polar solvents are often employed.

Examples of solvent systems used for the separation of coumarins and other glycosides include:

n-Hexane-Ethyl Acetate-Methanol-Water: This versatile system can be adjusted by varying the ratios of the solvents to achieve the desired polarity for the separation of a wide range of natural products. mdpi.com

n-Butanol-Methanol-Aqueous Acid: A system such as n-butanol-methanol-0.5% acetic acid has been successfully used for the preparative isolation of coumarins. researchgate.net

The following table illustrates potential two-phase solvent systems for the CCC separation of coumarin glycosides:

| Solvent System | Volume Ratio (v/v/v/v) | Application |

| n-Hexane-Ethyl Acetate-Methanol-Water | 1:3:1:3 | General glycoside separation mdpi.com |

| n-Butanol-Methanol-0.5% Acetic Acid | 5:1.5:5 | Coumarin separation researchgate.net |

of this compound

The coumarin derivative, this compound, is a phytochemical found within the plant kingdom. While specific research on this particular glucoside is limited, its structural components suggest its presence in plant families known for producing coumarins and their glycosides. The aglycone, 5-hydroxyisofraxidin, is a known constituent of several medicinal plants, and its glycosidic linkage to a glucose molecule is a common biochemical modification in plants to enhance solubility and stability.

The distribution of this compound is likely concentrated in plants of the Araliaceae family, particularly within the genus Acanthopanax, also known as Eleutherococcus. Species such as Acanthopanax senticosus (Siberian ginseng) are well-documented sources of various bioactive compounds, including coumarins like isofraxidin. restorativemedicine.orgresearchgate.net The presence of isofraxidin in these plants makes them a probable, though not definitively confirmed, natural source of its hydroxylated and glycosylated derivatives. The compound is expected to be found in the roots and rhizomes of these plants, which are the parts commonly used in traditional medicine and are known to accumulate a high concentration of secondary metabolites. thenaturopathicherbalist.com

The isolation of this compound from its natural matrix involves a multi-step process that begins with the extraction of the raw plant material, followed by purification to isolate the target compound.

Extraction Methods Optimization for Targeted Glucosides

The efficient extraction of coumarin glucosides like this compound from plant material is a critical first step in its isolation. The choice of solvent and extraction conditions plays a significant role in maximizing the yield and purity of the target compound.

Solvent Selection: The polarity of the solvent is a key factor in the extraction of glucosides. Due to the presence of the sugar moiety, these compounds are more polar than their aglycone counterparts. Therefore, polar solvents are generally more effective for their extraction.

Ethanol (B145695) and Methanol: Aqueous solutions of ethanol or methanol are commonly used for the extraction of phenolic and glycosidic compounds from plant materials. The water content in the solvent mixture helps to swell the plant material, increasing the surface area for extraction, while the alcohol component solubilizes the target compounds.

Deep Eutectic Solvents (DES): More recently, "green" solvents such as deep eutectic solvents have been explored for the extraction of bioactive compounds from plants. mdpi.com A DES synthesized from choline (B1196258) chloride and citric acid has been shown to be effective in extracting isofraxidin from Acanthopanax senticosus, suggesting its potential applicability for the extraction of its glucosides. mdpi.com

Extraction Techniques: Various techniques can be employed for the extraction, each with its own advantages and disadvantages.

Maceration: This is a simple technique that involves soaking the plant material in the chosen solvent for an extended period. It is a straightforward method but can be time-consuming and may result in lower yields compared to other techniques.

Soxhlet Extraction: This method provides a continuous extraction process, which can lead to higher yields. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.

Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques use ultrasound or microwaves to accelerate the extraction process. They generally offer higher efficiency and shorter extraction times, but the operational parameters need to be carefully optimized to prevent degradation of the target compound. nih.gov

The optimization of extraction parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial for maximizing the yield of this compound.

| Parameter | Optimized Range | Rationale |

| Solvent Concentration | 50-80% aqueous ethanol/methanol | Balances polarity for efficient extraction of glucosides. |

| Temperature | 40-60°C | Enhances solubility and diffusion without causing significant thermal degradation. |

| Extraction Time | 1-3 hours | Sufficient time for solvent penetration and compound extraction without excessive energy consumption. |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (mL/g) | Ensures complete wetting of the plant material and provides a sufficient concentration gradient for diffusion. |

Scale-Up Considerations for Research Purposes

Scaling up the isolation of this compound from a laboratory to a larger research scale requires careful consideration of several factors to maintain efficiency, purity, and cost-effectiveness.

Extraction Scale-Up: Transitioning from small-scale laboratory extraction to a larger volume requires a shift in equipment and methodology.

Equipment: Large-scale extraction may necessitate the use of percolators or jacketed extraction vessels with overhead stirring to ensure homogenous mixing of the plant material and solvent.

Purification Scale-Up: The purification of the crude extract to obtain pure this compound is a critical step. Column chromatography is a common method for this purpose.

Column Chromatography: For research-scale purification, preparative high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) are often employed. The choice of stationary phase (e.g., silica (B1680970) gel, C18 reversed-phase) and mobile phase is critical for achieving good separation. A typical purification process for coumarin glucosides involves initial fractionation on a silica gel column followed by further purification on a reversed-phase column. google.com

Fractionation and Analysis: The eluent from the column is collected in fractions, and each fraction is analyzed using techniques like thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound. The fractions containing the pure compound are then pooled and the solvent is evaporated to yield the isolated this compound.

Process Optimization for Scale-Up:

| Step | Laboratory Scale | Research Scale Consideration |

| Extraction | Maceration, Sonication | Percolation, Jacketed Reactors |

| Solvent Removal | Rotary Evaporator | Falling Film Evaporator, Wiped Film Evaporator |

| Primary Purification | Flash Chromatography | Medium Pressure Liquid Chromatography (MPLC) |

| Final Purification | Preparative TLC, HPLC | Preparative HPLC |

| Purity Assessment | TLC, HPLC-UV | HPLC-UV, LC-MS, NMR |

By carefully considering these factors, the isolation of this compound can be effectively scaled up to provide sufficient quantities of the pure compound for further scientific investigation.

Biosynthesis and Enzymatic Pathways of 5 Hydroxyisofraxidin 7 Beta D Glucoside

Precursor Analysis and Intermediary Metabolites in Coumarin (B35378) Biosynthesis

The journey to synthesizing coumarins begins with the amino acid phenylalanine, which is itself derived from the shikimate pathway. frontiersin.org A sequence of three primary enzymatic steps converts phenylalanine into p-coumaroyl-CoA, a critical branch-point metabolite. frontiersin.orgnih.gov This initial phase is often referred to as the general phenylpropanoid pathway.

The key reactions are:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid. frontiersin.orgresearchgate.net

Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgresearchgate.net

4-coumarate-CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it with Coenzyme A to yield p-coumaroyl-CoA. frontiersin.orgresearchgate.net

From p-coumaroyl-CoA, the pathway branches off towards the synthesis of various simple coumarins. The formation of the characteristic coumarin lactone ring is initiated by the ortho-hydroxylation of cinnamic acid derivatives. frontiersin.orgnih.gov For instance, the enzyme Feruloyl-CoA 6'-hydroxylase (F6'H) catalyzes the ortho-hydroxylation of feruloyl-CoA, which is a key step leading to the formation of scopoletin (B1681571). researchgate.net Similarly, other hydroxylases and methyltransferases act on various intermediates to produce a diversity of coumarin skeletons. Umbelliferone, esculetin (B1671247), and scopoletin are central intermediates that serve as precursors for more complex coumarins. frontiersin.orgresearchgate.net The biosynthesis of the 5-hydroxyisofraxidin (B1155892) aglycone likely proceeds through a series of hydroxylation and methylation steps starting from precursors like esculetin or fraxetin (B1674051).

Table 1: Key Precursors and Intermediary Metabolites in Coumarin Biosynthesis

| Compound | Role in Pathway | Key Enzymes Involved |

|---|---|---|

| Phenylalanine | Initial Substrate | - |

| Cinnamic Acid | First Intermediate | Phenylalanine ammonia-lyase (PAL) |

| p-Coumaric Acid | Second Intermediate | Cinnamic acid 4-hydroxylase (C4H) |

| p-Coumaroyl-CoA | Branch-point Metabolite | 4-coumarate-CoA ligase (4CL) |

| Umbelliferone | Core Simple Coumarin | Cinnamate-2-hydroxylase (C2'H), Coumarin synthase (COSY) |

| Esculetin | Dihydroxycoumarin Precursor | Coumarate-3-hydroxylase (C3'H), F6'H, COSY |

| Scopoletin | Methoxycoumarin Precursor | Caffeoyl-CoA-O-methyltransferase (CCoAOMT), F6'H, COSY |

| Fraxetin | Dihydroxy-methoxycoumarin Precursor | Scopoletin 8-hydroxylase (S8H) |

Role of Glucosyltransferases in C-Glycoside and O-Glucoside Formation

Glycosylation is a crucial modification in the biosynthesis of secondary metabolites, including coumarins. This process involves the attachment of a sugar moiety to an aglycone, which significantly alters the compound's properties, such as solubility, stability, and biological activity. nih.gov In plants, coumarins are predominantly found as glycoconjugates. nih.govnih.gov

The bond linking the sugar to the aglycone can be of different types:

O-glycosides : The sugar is attached to a hydroxyl group of the aglycone. wikipedia.org This is a common modification for many flavonoids and coumarins. nih.gov

C-glycosides : The sugar is attached directly to a carbon atom of the aglycone, forming a more stable C-C bond compared to the C-O bond in O-glycosides. wikipedia.orgnih.govresearchgate.net

The formation of these glycosidic bonds is catalyzed by a large family of enzymes called UDP-glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar residue, typically glucose, from an activated sugar donor like UDP-glucose to the acceptor molecule (the coumarin aglycone). nih.gov The formation of 5-Hydroxyisofraxidin 7-beta-D-Glucoside is an example of O-glucosylation, where a glucose molecule is attached to the hydroxyl group at the 7th position of the 5-hydroxyisofraxidin aglycone.

Plant UGTs are a diverse superfamily of enzymes responsible for the glycosylation of a wide range of small molecules. researchgate.net They typically possess a highly conserved sequence motif in their C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box. nih.gov This 44-amino-acid motif is involved in the recognition and binding of the UDP-sugar donor. nih.gov The final glutamine (Q) residue within this motif is thought to be critical for conferring specificity for UDP-glucose as the sugar donor. nih.gov

While the PSPG box is conserved, the N-terminal domain of UGTs is more variable and is believed to be responsible for recognizing and binding the specific aglycone substrate. nih.gov However, predicting the substrate specificity of a UGT based on its amino acid sequence alone remains challenging. nih.gov Functional characterization through heterologous expression and in vitro enzyme assays is essential. nih.gov Studies have identified UGTs from various plants that exhibit activity towards coumarins. For example, a UGT from tobacco (Nicotiana tabacum) cells was shown to glucosylate scopoletin to form scopolin. nii.ac.jp Similarly, in a study on Melilotus albus, the MaUGT186 protein was found to glucosylate scopoletin. nih.gov

The efficiency and substrate preference of UGTs can be quantified by determining their enzymatic reaction kinetics. This typically involves measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov

Some UGTs exhibit broad substrate specificity, meaning they can glycosylate a range of structurally related compounds. For instance, a purified UDP-glucose: hydroxycoumarin 7-O-glucosyltransferase from tobacco cells showed activity not only with scopoletin but also with other coumarins like esculetin and umbelliferone, as well as flavonoids such as kaempferol (B1673270) and quercetin. nii.ac.jp In contrast, other UGTs can be highly specific for a single substrate. The kinetic parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. nih.gov For example, an engineered C-glycosyltransferase, MiCGTb−GAGM, exhibited Km values of 647.1 μM for 5,7-dihydroxycoumarin (B1309657) and 230.4 μM for UDP-glucose. lookchem.com

Table 2: Kinetic Parameters of Selected Glucosyltransferases for Coumarin Substrates

| Enzyme | Source | Substrate | Km (µM) | Reference |

|---|---|---|---|---|

| CGTase | Nicotiana tabacum | Scopoletin | 150 | nii.ac.jp |

| CGTase | Nicotiana tabacum | Esculetin | 25 | nii.ac.jp |

| CGTase | Nicotiana tabacum | UDP-glucose | 43 | nii.ac.jp |

| MiCGTb−GAGM | Engineered | 5,7-dihydroxycoumarin | 647.1 | lookchem.com |

| MiCGTb−GAGM | Engineered | UDP-glucose | 230.4 | lookchem.com |

Genetic and Transcriptomic Regulation of Biosynthetic Pathways

The biosynthesis of coumarins is tightly regulated at the transcriptional level. The expression of genes encoding the biosynthetic enzymes is often coordinated and can be induced or suppressed by various developmental cues and environmental stimuli, such as pathogen attack, UV radiation, and nutrient deficiency. frontiersin.org This regulation allows plants to produce these defensive compounds when and where they are needed. frontiersin.org

Transcriptional regulation is controlled by various families of transcription factors, including MYB, bHLH, AP2, and WRKY. frontiersin.org These proteins bind to specific cis-acting elements in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. frontiersin.org For example, MYB transcription factors are known to be key regulators of various branches of the phenylpropanoid pathway, including flavonoid and coumarin biosynthesis. nih.gov

Modern transcriptomic techniques, such as RNA sequencing (RNA-Seq), have become powerful tools for identifying genes involved in specific metabolic pathways. frontiersin.orgtandfonline.com By comparing the transcriptomes of plants under different conditions or from different tissues, researchers can identify differentially expressed genes (DEGs) that are likely involved in coumarin biosynthesis. tandfonline.comnih.gov

Several studies have used this approach to elucidate the genetic basis of coumarin production. For instance, in Peucedanum praeruptorum, a comparative transcriptomic analysis revealed that the expression of genes encoding PAL, C4H, HCT, and COMT was significantly downregulated at the bolting stage, which correlated with a decrease in coumarin content. frontiersin.orgnih.gov In Bupleurum chinense, the expression levels of genes from the COMT, HCT, PS, F6'H, and 4CL families were found to be important in regulating coumarin biosynthesis. tandfonline.comtandfonline.com Such studies often show a positive correlation between the expression levels of biosynthetic genes and the accumulation of specific coumarins in different plant tissues. tandfonline.comcabidigitallibrary.org

Table 3: Examples of Genes with Expression Correlated to Coumarin Accumulation

| Gene/Enzyme Family | Plant Species | Observation | Reference |

|---|---|---|---|

| PAL, C4H, HCT, COMT | Peucedanum praeruptorum | Downregulated at bolting stage, correlating with lower coumarin levels. | frontiersin.orgnih.gov |

| F6'H | Bupleurum chinense | High expression in roots corresponded with high fraxetin content. | tandfonline.com |

| COMT, HCT, PS, 4CL | Bupleurum chinense | Identified as playing an important role in regulating coumarin biosynthesis. | tandfonline.com |

| PAL (c4176_g1) | Melilotus albus | Upregulated in high-coumarin genotypes. | researchgate.net |

| MaUGT genes | Melilotus albus | Sixteen genes were differentially expressed between high and low coumarin content genotypes. | nih.gov |

A detailed understanding of the biosynthetic pathways and their regulation opens up possibilities for metabolic engineering to enhance the production of valuable coumarins. By manipulating the expression of key genes, it is possible to increase the metabolic flux towards a desired target compound. frontiersin.org

Common strategies include:

Overexpression of regulatory factors : Introducing or overexpressing a key transcription factor can upregulate multiple genes in the pathway simultaneously, leading to a coordinated increase in the production of the final product.

Heterologous expression : The entire biosynthetic pathway, or parts of it, can be transferred to a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). These systems can be optimized for high-level production of specific coumarins in bioreactors. researchgate.netbohrium.com Directed evolution and structure-guided engineering of key enzymes, such as cinnamyl-CoA ortho-hydroxylases, are being explored to improve catalytic efficiency and substrate specificity for enhanced coumarin production. bohrium.com

These metabolic engineering approaches hold significant promise for the sustainable and scalable production of complex plant-derived molecules like this compound for research and other applications.

Molecular and Cellular Biological Activities of 5 Hydroxyisofraxidin 7 Beta D Glucoside

In Vitro Antioxidant Potential and Mechanism of Action

Detailed studies characterizing the in vitro antioxidant capacity of 5-Hydroxyisofraxidin (B1155892) 7-beta-D-Glucoside are not present in the current body of scientific literature.

Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)

There are no available research findings or data tables detailing the performance of 5-Hydroxyisofraxidin 7-beta-D-Glucoside in standard radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Oxygen Radical Absorbance Capacity (ORAC) assays. Consequently, its efficacy as a direct radical scavenger has not been scientifically established.

Regulation of Reactive Oxygen Species (ROS) Production in Cell Lines

Scientific literature does not currently contain studies investigating the effect of this compound on the production of reactive oxygen species (ROS) in any cell lines. Therefore, its potential to modulate cellular oxidative stress is unknown.

Anti-inflammatory Cellular Responses

The anti-inflammatory properties of this compound at the cellular level have not been specifically investigated in published research.

Modulation of Inflammatory Mediators (e.g., iNOS, COX-2) in Cell Culture Models

There is a lack of available data on the ability of this compound to modulate the expression or activity of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell culture models.

Suppression of Pro-inflammatory Cytokine Production

No studies have been published that assess the impact of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Impact on Immune Cell Activation Pathways (e.g., RAW 264.7 macrophages)

The effects of this compound on the activation pathways of immune cells, such as the widely used RAW 264.7 macrophage cell line, have not been the subject of published scientific inquiry.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

There is no available data from in vitro studies on the anti-proliferative or cytotoxic effects of this compound on cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), or HepG2 (liver cancer). Consequently, information regarding its mechanisms of cell growth inhibition, or its ability to induce apoptosis or cause cell cycle arrest in these or any other cellular models, is not present in the current body of scientific literature.

Anti-angiogenic Properties in In Vitro Models

Similarly, there is a lack of research on the anti-angiogenic properties of this compound. No studies were found that investigated its potential to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs), a common in vitro model for studying angiogenesis. Furthermore, there is no information on its impact on tube formation assays, which are crucial for assessing the ability of a compound to interfere with the formation of new blood vessels.

Other Investigated Biological Activities

No peer-reviewed articles or database entries were found that explored other potential biological activities of this compound, including any anti-diabetic, anti-bacterial, anti-fungal, or anti-thrombotic effects.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

No studies were identified that investigated the inhibitory effects of this compound on α-glucosidase or α-amylase.

Antimicrobial Efficacy against Specific Microorganisms

There is no available research documenting the antimicrobial properties of this compound against any specific microorganisms.

Modulation of Coagulation Pathways in In Vitro or Zebrafish Models

No in vitro or zebrafish-based studies on the effects of this compound on coagulation pathways were found.

Mechanistic Investigations of 5 Hydroxyisofraxidin 7 Beta D Glucoside S Biological Actions

Identification of Putative Molecular Targets and Binding Interactions

Direct evidence for the molecular targets and binding interactions of 5-Hydroxyisofraxidin (B1155892) 7-beta-D-Glucoside is not extensively documented in peer-reviewed literature. However, research on related coumarin (B35378) compounds provides a basis for inferring potential interactions.

Protein-Ligand Interaction Studies

Receptor Binding Assays

Specific receptor binding assays for 5-Hydroxyisofraxidin 7-beta-D-Glucoside have not been detailed in the available scientific literature. Studies on other coumarin derivatives, such as 3-phenylcoumarins, have shown that they can bind to receptors like the estrogen receptor, mimicking the binding of steroidal compounds. mdpi.com This suggests that the coumarin scaffold can interact with receptor binding pockets. Whether this compound or fraxetin (B1674051) bind to specific receptors with high affinity remains to be elucidated through dedicated binding assays.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

Research into the intracellular signaling pathways modulated by the aglycone of this compound, fraxetin, has provided significant insights into its biological effects.

Kinase Cascades and Phosphorylation Events

Fraxetin has been shown to modulate several key kinase cascades and phosphorylation events involved in cellular processes like proliferation, apoptosis, and inflammation. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: Fraxetin has been observed to influence the phosphorylation of MAPK family members, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK). nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Fraxetin can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov

AMP-activated Protein Kinase (AMPK) Pathway: Fraxetin has been found to induce the phosphorylation of AMPKα, a key sensor of cellular energy status. nih.govnih.gov

The modulation of these pathways suggests that fraxetin can influence a wide range of cellular functions.

Transcription Factor Activation and Gene Expression Profiling (e.g., qPCR analysis of f2, fga, fgb, vwf, ptgs1, tbxas1)

Fraxetin is known to affect the activation of transcription factors and the expression of various genes.

Nuclear factor-erythroid-2-related factor-2 (Nrf2): Fraxetin can induce the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. nih.govnih.gov This leads to an increased expression of downstream targets like heme oxygenase-1 (HO-1). nih.govnih.govresearchgate.net

Specific quantitative PCR (qPCR) analysis of the effects of this compound or fraxetin on the expression of coagulation-related genes such as f2 (prothrombin), fga (fibrinogen alpha chain), fgb (fibrinogen beta chain), and vwf (von Willebrand factor), or inflammation-related genes like ptgs1 (prostaglandin-endoperoxide synthase 1) and tbxas1 (thromboxane A synthase 1) is not available in the reviewed literature.

However, studies on fraxetin have shown its impact on other genes. For instance, in hepatocellular carcinoma cells, fraxetin has been demonstrated to downregulate the mRNA expression of superoxide (B77818) dismutase 2 (SOD2) and catalase (CAT).

| Cell Line | Gene | Treatment | Fold Change (mRNA) |

| Huh7 | SOD2 | Fraxetin | ↓ |

| Hep3B | SOD2 | Fraxetin | ↓ |

| Huh7 | CAT | Fraxetin | ↓ |

| Hep3B | CAT | Fraxetin | ↓ |

This table presents a summary of the observed effects of fraxetin on gene expression in hepatocellular carcinoma cell lines. The arrows indicate a decrease in mRNA levels.

Cellular Uptake, Metabolism, and Transport Mechanisms in Research Models

The cellular uptake of this compound is likely influenced by its glycosidic moiety. Generally, the uptake of glycosides can occur through various mechanisms. Once inside the cell or in the extracellular environment, β-glucosidases can hydrolyze the glycosidic bond, releasing the aglycone, fraxetin. nih.gov

The metabolism of fraxetin has been studied, and it is known to undergo phase II metabolism, primarily through glucuronidation. researchgate.net This process increases the water solubility of the compound, facilitating its excretion from the body. The extensive first-pass metabolism of fraxetin into fraxetin-O-glucuronides can result in its low bioavailability. researchgate.net

The transport of coumarin glucosides and their aglycones across cell membranes is an area of ongoing research, and the specific transporters involved in the influx and efflux of this compound and fraxetin are yet to be fully characterized.

Permeability Studies Across Biological Barriers (e.g., Caco-2 cell monolayers)

Generally, the glycosylation of a compound tends to decrease its passive diffusion across cell membranes due to increased molecular size and polarity. For instance, flavonoid glycosides have been observed to exhibit low apparent permeability coefficients (Papp) in Caco-2 cell models. mdpi.com However, the transport of certain glycosides can be facilitated by membrane transporters. For example, some flavonoid glucosides are known to be substrates for sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), which mediate their uptake into intestinal cells. nih.govsemanticscholar.orgresearchgate.net

On the other hand, studies on a variety of coumarin aglycones have demonstrated high permeability across Caco-2 cell monolayers, suggesting that they are well-absorbed in the intestine. nih.govresearchgate.net One study evaluating 18 different coumarins reported high Papp values, ranging from 4.1 x 10⁻⁵ to 2.1 x 10⁻⁴ cm/s in the apical to basolateral direction. nih.gov The efflux ratio for these coumarins was below 1, indicating that their absorption is not limited by efflux transporters. nih.gov

Given these findings, it is plausible that this compound itself may have limited permeability. However, upon hydrolysis to its aglycone, 5-Hydroxyisofraxidin, the resulting molecule would be expected to exhibit significantly higher permeability, in line with the general behavior of coumarin aglycones.

Interactive Data Table: Apparent Permeability (Papp) of Various Coumarins in Caco-2 Cell Monolayers

| Compound | Papp (AP to BL) (x 10⁻⁶ cm/s) | Papp (BL to AP) (x 10⁻⁶ cm/s) | Efflux Ratio |

| Coumarin A | 41 - 210 | 18 - 70 | < 1 |

| Coumarin B | (Data not available) | (Data not available) | (Data not available) |

| Coumarin C | (Data not available) | (Data not available) | (Data not available) |

| Coumarin D | (Data not available) | (Data not available) | (Data not available) |

| Note: This table is illustrative and based on the general findings for a range of 18 coumarins as specific values for each were not detailed in the source. nih.gov |

Enzymatic Hydrolysis of Glucoside Moiety and Aglycone Activity

The conversion of this compound to its aglycone, 5-Hydroxyisofraxidin, through enzymatic hydrolysis is a pivotal step for its biological activity. For many glycosidic compounds, including coumarin and flavonoid glycosides, the aglycone form is the more biologically active species. researchgate.net

In the context of oral administration, this hydrolysis can be mediated by various enzymes present in the gastrointestinal tract. Enterococci, a component of the gut microbiota, have been shown to possess β-glucosidases that can hydrolyze coumarin glycosides into their antibacterial aglycones. nih.govresearchgate.net Furthermore, intestinal epithelial cells express enzymes such as lactase-phloridzin hydrolase (LPH) and cytosolic β-glucosidase, which are capable of cleaving the glycosidic bond of various flavonoid and isoflavonoid (B1168493) glucosides. nih.gov While LPH may play a minimal role for some glucosides, intracellular hydrolysis following transport into the enterocytes is a significant pathway. nih.gov

Once hydrolyzed, the released aglycone, 5-Hydroxyisofraxidin, is expected to exhibit biological activity. The aglycones of various coumarin derivatives have been reported to possess a range of pharmacological properties, including anti-inflammatory and antioxidant effects. mdpi.com For instance, the aglycone esculetin (B1671247) has been shown to exert anti-inflammatory actions. mdpi.com The biological significance of the aglycone is often greater than its glycoside precursor, although glycosylation can in some cases enhance specific activities. researchgate.net The process of enzymatic hydrolysis is therefore crucial for unlocking the therapeutic potential of this compound.

Structure Activity Relationship Sar Studies and Analogue Development

Correlating Structural Modifications to Biological Activities

The biological profile of 5-Hydroxyisofraxidin (B1155892) 7-beta-D-Glucoside is intrinsically linked to its chemical architecture, which consists of a fraxidin (B1674052) core substituted with a hydroxyl group at the C-5 position and a beta-D-glucoside moiety at the C-7 position.

The presence of a glycosidic moiety on a coumarin (B35378) scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. Glycosylation generally increases the water solubility and can affect the bioavailability and metabolic stability of the parent aglycone.

For coumarin glycosides, the sugar portion can play several roles:

Modulation of Bioavailability: The hydrophilic nature of the glucoside can impact how the molecule is absorbed, distributed, metabolized, and excreted in biological systems.

Receptor Interaction: The sugar moiety can form specific hydrogen bonds with biological targets, potentially altering the binding affinity and selectivity of the compound.

Pro-drug Action: In some instances, the glycoside may act as a pro-drug, being cleaved by enzymes in vivo to release the active aglycone, fraxetin (B1674051), at the target site.

Table 1: Postulated Influence of the Glucoside Moiety on the Properties of 5-Hydroxyisofraxidin 7-beta-D-Glucoside

| Property | Influence of Glucoside Moiety | Rationale |

| Water Solubility | Increased | The multiple hydroxyl groups on the glucose unit enhance hydrophilicity. |

| Bioavailability | Variable | Can either increase absorption through specific transporters or decrease it due to higher polarity. |

| Target Binding | Potentially altered | The sugar can introduce new interaction points (e.g., hydrogen bonds) with biological targets. |

| Metabolic Stability | Potentially increased | The glycosidic bond may protect the 7-hydroxyl group from metabolic transformations. |

The fraxidin core of this compound features methoxy (B1213986) groups at C-6 and C-8, and a hydroxyl group at C-5, in addition to the glycosidic linkage at C-7. The nature and position of these substituents are critical determinants of biological activity in the broader coumarin class.

Hydroxyl Groups: The presence and position of hydroxyl groups can significantly influence antioxidant and enzyme inhibitory activities. For example, the antioxidant capacity of flavonoids, a related class of compounds, is often linked to the number and arrangement of hydroxyl groups.

Methoxy Groups: Methoxy groups can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with target proteins.

Substitution at Other Positions: Hypothetical modifications, such as the introduction of different functional groups at various positions on the coumarin ring system, could lead to analogues with altered biological profiles. For instance, the introduction of halogen atoms or small alkyl chains could enhance potency or selectivity for certain targets.

Systematic studies involving the synthesis and biological evaluation of a series of fraxidin analogues with varied substitution patterns would be necessary to delineate a clear SAR.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of analogues of this compound would aim to optimize its biological activity, selectivity, and pharmacokinetic properties. This process typically involves a deep understanding of the SAR and the molecular targets of the parent compound.

Strategies for Analogue Design:

Modification of the Glucoside Moiety: Synthesizing derivatives with different sugars (e.g., rhamnose, galactose) or altering the anomeric configuration could probe the importance of the carbohydrate part for activity.

Alteration of the Aglycone Substitution: Systematically replacing the hydroxyl and methoxy groups on the fraxidin core with other functionalities (e.g., halogens, alkyl groups, amino groups) could lead to the discovery of compounds with improved properties.

Introduction of Novel Functional Groups: Appending different chemical moieties to the coumarin scaffold could explore new interactions with biological targets.

The synthesis of such analogues would likely involve multi-step chemical processes, potentially starting from commercially available coumarin precursors. Glycosylation is a key step that often requires careful selection of protecting groups and reaction conditions to achieve the desired stereochemistry.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are powerful tools for elucidating SAR and guiding the design of new bioactive molecules.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues to the active site of a specific protein target. By analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can understand the structural basis of activity and design modifications to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive QSAR model, it is possible to estimate the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. A typical QSAR study involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to correlate them with biological data.

While specific molecular docking and QSAR studies for this compound are not prominently featured in the literature, such studies have been successfully applied to other coumarin derivatives to identify key structural features for various biological activities.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Structural elucidation is the cornerstone of chemical analysis, and for a complex molecule like 5-Hydroxyisofraxidin (B1155892) 7-beta-D-Glucoside, a combination of spectroscopic methods is essential. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools that provide complementary information to definitively establish its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ukm.mymdpi.com One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, are used to identify the types and numbers of protons and carbons, respectively. ukm.mynih.gov For instance, the anomeric proton of the glucose moiety typically appears as a distinct doublet in the ¹H-NMR spectrum, with a specific coupling constant that helps confirm its β-configuration. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle. ukm.my These techniques reveal correlations between neighboring protons (COSY) and between protons and carbons over one (HMQC) or multiple bonds (HMBC). asianpubs.org An HMBC experiment, for example, would be critical to confirm the attachment of the glucose unit to the C-7 position of the 5-hydroxyisofraxidin aglycone by showing a correlation between the anomeric proton of the glucose and the C-7 carbon. nih.govasianpubs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural insights through fragmentation analysis. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used for flavonoid glycosides. nih.gov In the mass spectrum, the compound typically shows a pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. asianpubs.org

Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov A characteristic fragmentation pattern for O-glycosides like 5-Hydroxyisofraxidin 7-beta-D-Glucoside is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (162 Da for a hexose (B10828440) like glucose). nih.gov This fragmentation produces an ion corresponding to the aglycone, which can be further fragmented to provide information about the core structure. nih.govresearchgate.net

| Technique | Information Provided |

| ¹H-NMR | Number, environment, and connectivity of protons. |

| ¹³C-NMR | Number and type of carbon atoms (e.g., CH₃, CH₂, CH, C). |

| 2D-NMR (COSY, HMQC, HMBC) | Connectivity between atoms, establishing the molecular skeleton and substituent positions. ukm.my |

| MS | Molecular weight and elemental formula. |

| MS/MS | Structural information from fragmentation patterns, such as the identity of the sugar and aglycone. nih.gov |

Chromatographic Methods for Quantification and Purity Assessment

Chromatography is the primary method for separating this compound from complex mixtures, such as plant extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoid glycosides. nih.govresearchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

Several detection methods can be coupled with HPLC:

UV-Vis or Photodiode Array (PDA) Detection: These detectors measure the absorbance of the compound at specific wavelengths. Flavonoids have characteristic UV spectra due to their aromatic rings, making this a sensitive and reliable detection method. nih.gov A PDA detector has the advantage of collecting the entire UV-Vis spectrum at each point in the chromatogram, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of MS detection. This allows for the definitive identification and quantification of the target compound, even in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile metabolites. nih.gov Due to the low volatility of glycosides, this compound must first undergo a chemical derivatization step to increase its volatility before GC-MS analysis. This process, often involving silylation, converts polar hydroxyl groups into nonpolar trimethylsilyl (B98337) ethers.

Once derivatized, GC-MS can be used to profile related metabolites in biological samples. The compound is separated based on its boiling point and polarity in the GC column and is subsequently identified by its unique mass spectrum and retention time. nih.gov This technique is particularly useful in metabolomics studies to understand the metabolic fate of the compound.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the comprehensive analysis of compounds in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying this compound in intricate biological matrices like plasma or plant extracts. nih.govmdpi.comnih.gov This method utilizes a mass spectrometer that can perform two stages of mass analysis. The first stage selects the parent ion of the target compound, which is then fragmented. The second stage analyzes specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low concentrations. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operates on a similar principle but is applied to volatile compounds separated by GC. For metabolite profiling, GC-MS/MS offers enhanced selectivity compared to single-stage GC-MS, which is crucial for distinguishing between isomeric metabolites and accurately quantifying analytes in complex biological samples.

Standardization of Analytical Protocols for Reproducible Research

To ensure the reliability and comparability of research findings across different laboratories, the standardization of analytical protocols is paramount. This involves the thorough validation of the analytical methods used for characterization and quantification.

Key validation parameters for chromatographic methods like HPLC and LC-MS/MS include:

Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range. nih.gov

Accuracy: Measuring the closeness of the experimental value to the true value, often assessed through recovery studies. nih.gov

Precision: Assessing the degree of scatter between a series of measurements, reported as the relative standard deviation (RSD). nih.gov

Sensitivity: Defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), which establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Selectivity/Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

Robustness and Ruggedness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov

By rigorously validating these parameters, researchers can establish standardized protocols that yield reproducible and trustworthy data, forming a solid foundation for advancing the scientific understanding of this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Mechanisms in Emerging Disease Models

The aglycone of 5-Hydroxyisofraxidin (B1155892) 7-beta-D-Glucoside, isofraxidin (B1672238), has demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, cardioprotective, and neuroprotective activities. nih.govnih.gov These known properties of isofraxidin suggest promising avenues for future research into its glycosylated form. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its bioavailability, altering its metabolic fate, and modifying its interaction with biological targets.

Future research should systematically investigate the biological activities of 5-Hydroxyisofraxidin 7-beta-D-Glucoside in a variety of emerging disease models. Key areas of exploration could include:

Neurodegenerative Diseases: Given the neuroprotective effects of isofraxidin, studies could explore the potential of this compound in models of Alzheimer's and Parkinson's diseases. nih.gov Research could focus on its ability to mitigate oxidative stress, neuroinflammation, and protein aggregation.

Metabolic Disorders: The role of coumarins in metabolic regulation warrants investigation into the effects of this compound on conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Studies could assess its impact on glucose metabolism, insulin (B600854) sensitivity, and lipid accumulation.

Inflammatory and Autoimmune Diseases: Isofraxidin is known to target inflammatory mediators like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and tumor necrosis factor-α (TNF-α). nih.govnih.gov Future studies should examine whether the glycoside form retains or enhances these anti-inflammatory properties in models of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions.

Oncology: The anticancer potential of isofraxidin suggests that this compound should be screened for its activity against various cancer cell lines. nih.govnih.gov Mechanistic studies could explore its effects on cell proliferation, apoptosis, and angiogenesis.

Integration with Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics)

To gain a comprehensive understanding of the biological effects of this compound, its integration with systems biology and omics technologies is essential. These approaches can provide a holistic view of the molecular changes induced by the compound in biological systems.

Future research in this area could involve:

Transcriptomics: RNA sequencing (RNA-seq) can be employed to identify genes and signaling pathways that are modulated by this compound in relevant cell or animal models. This can help to elucidate its mechanism of action and identify potential biomarkers of its activity.

Proteomics: Proteomic analyses can be used to identify changes in protein expression and post-translational modifications in response to treatment with the compound. This can provide insights into the specific proteins and cellular processes that are targeted by this compound.

Metabolomics: By analyzing the global metabolic profiles of biological samples, metabolomics can reveal how this compound influences cellular metabolism. This could be particularly valuable for understanding its effects in metabolic disorders.

Integrated Multi-Omics Analysis: Combining data from different omics platforms can provide a more complete picture of the compound's biological effects and help to construct comprehensive models of its mechanism of action.

Potential for Development as a Research Tool or Probe Molecule

The inherent properties of the coumarin (B35378) scaffold suggest that this compound could be developed as a valuable research tool. Coumarins are known for their fluorescent properties, which can be exploited for various bioimaging applications. scispace.com

Future research could focus on:

Fluorescent Probes: The synthesis of fluorescently labeled derivatives of this compound could enable the visualization of its uptake, distribution, and localization within cells and tissues. nih.gov These probes could be used to study its interactions with specific cellular targets in real-time.

Enzyme Inhibitor Screening: Given that many natural products, including flavonoids and coumarins, exhibit enzyme inhibitory activity, this compound could be screened against a panel of enzymes to identify novel inhibitors. researchgate.netresearchgate.net This could lead to the development of new therapeutic agents or research tools for studying enzyme function.

Affinity-Based Probes: The compound could be functionalized to create affinity-based probes for identifying its protein targets. This would involve attaching a reactive group or a tag that allows for the covalent labeling and subsequent identification of binding partners.

Sustainable Sourcing and Biotechnological Production Methods for Research

The reliable and sustainable supply of this compound is crucial for enabling extensive research into its properties and potential applications. While it can be isolated from natural sources, biotechnological production methods offer a more controlled and environmentally friendly alternative.

Future research in this area should explore:

Biosynthetic Pathway Elucidation: A thorough understanding of the biosynthetic pathway of isofraxidin and its subsequent glycosylation is necessary for developing biotechnological production strategies. preprints.org This involves identifying and characterizing the enzymes involved in each step of the pathway.

Metabolic Engineering: Once the biosynthetic pathway is known, microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be genetically engineered to produce this compound. bohrium.com This approach allows for the scalable and sustainable production of the compound.

Biocatalysis: Enzymatic methods can be developed for the specific glycosylation of isofraxidin or its precursors to produce this compound. nih.gov Biocatalysis offers a green and efficient alternative to chemical synthesis.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. To fully realize the potential of this compound, expertise from various scientific disciplines will be required.

Future collaborations could involve:

Natural Product Chemists and Synthetic Chemists: To develop efficient methods for the isolation, purification, and synthesis of this compound and its derivatives.

Pharmacologists and Biologists: To investigate the biological activities and mechanisms of action of the compound in various disease models.

Computational Biologists and Bioinformaticians: To analyze omics data and develop computational models to predict the compound's targets and effects.

Biochemical Engineers and Biotechnologists: To develop sustainable and scalable methods for the production of this compound.

Clinicians and Translational Scientists: To guide the preclinical development of the compound and explore its potential for clinical applications.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and unlock the full therapeutic and scientific potential of this compound.

Q & A

Q. What ethical guidelines govern in vivo toxicity testing of this compound?

- Methodological Answer : Follow institutional animal care protocols (IACUC) for dose justification and humane endpoints. Prioritize alternatives like organ-on-chip models or in silico toxicity prediction (e.g., ProTox-II) to reduce vertebrate use .

Data Contradiction and Validation

Q. How to address discrepancies in reported cytotoxicity IC50 values across studies?

- Methodological Answer : Audit cell line authenticity (via STR profiling), culture conditions (e.g., serum concentration), and assay duration. Compare results using standardized positive controls (e.g., doxorubicin) and statistical methods (e.g., ANOVA with post-hoc tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.